molecular formula C11H16N2O2 B1148891 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid CAS No. 1338247-48-5

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Cat. No.: B1148891
CAS No.: 1338247-48-5
M. Wt: 208.25694
InChI Key:
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Description

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can lead to distinct biological activities and applications compared to other indazole derivatives .

Properties

CAS No.

1338247-48-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.25694

Synonyms

3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Origin of Product

United States

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